6,8-Difluoro-2-tetralone

説明

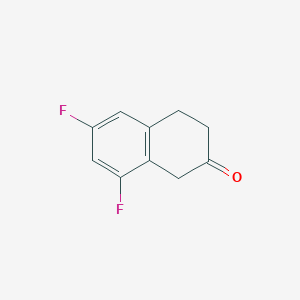

Structure

3D Structure

特性

IUPAC Name |

6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIYLARKCSUHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399076 | |

| Record name | 6,8-Difluoro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843644-23-5 | |

| Record name | 6,8-Difluoro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Difluoro-2-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Strategies for 6,8 Difluoro 2 Tetralone

Retrosynthetic Analysis and Key Disconnections in 6,8-Difluoro-2-tetralone Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection involves the tetralone ring system itself. This can be achieved through a Friedel-Crafts acylation/cyclization approach, which is a common strategy for forming the tetralone core. smolecule.comfluoromart.comsemanticscholar.org This disconnection leads to a fluorinated aromatic precursor and a suitable acylating agent.

Another key disconnection focuses on the introduction of the fluorine atoms. This can be envisioned to occur either before or after the formation of the tetralone ring. If fluorination is planned after ring formation, the disconnection points to a non-fluorinated tetralone precursor, with subsequent regioselective fluorination at the 6 and 8 positions. Conversely, if the fluorine atoms are incorporated early in the synthesis, the retrosynthetic analysis would involve a difluorinated aromatic starting material that is then elaborated to form the tetralone structure.

Precursor Synthesis and Regioselective Halogenation Chemistry in Tetralone Systems

The synthesis of this compound heavily relies on the strategic synthesis of its precursors and the regioselective introduction of fluorine atoms onto the tetralone or a precursor aromatic ring.

Strategies for Regioselective Fluorination of Tetralone Precursors

Achieving the desired 6,8-difluorination pattern on a pre-formed tetralone ring requires precise control over the regioselectivity of the fluorination reaction. Electrophilic fluorinating agents are commonly employed for this purpose.

One of the most utilized reagents for direct fluorination is Selectfluor (F-TEDA-BF4). The reaction mechanism typically involves an electrophilic aromatic substitution (EAS), where the electron-rich aromatic ring of the tetralone attacks the electrophilic fluorine source. The inherent directing effects of the substituents on the tetralone ring play a crucial role in determining the position of fluorination.

For instance, in the synthesis of the related 6,7-difluoro-1-tetralone, electrophilic fluorination of 1-tetralone (B52770) with Selectfluor in the presence of a Lewis acid like BF₃ proceeds via an EAS mechanism, targeting the 6 and 7 positions. While specific conditions for the 6,8-difluorination of 2-tetralone (B1666913) are not extensively detailed in the provided results, the principle of electrophilic aromatic substitution remains a key strategy.

Another approach involves nucleophilic fluorination, often through a halogen exchange (Halex) reaction. This method would typically start with a di-brominated or di-chlorinated tetralone precursor, where the halogens at the 6 and 8 positions are subsequently displaced by fluoride (B91410) ions using a fluoride source like potassium fluoride (KF), often in the presence of a phase-transfer catalyst such as a crown ether.

Pre-functionalization and Activation Approaches for Difluorination

An alternative to direct fluorination of the tetralone core is to start with a pre-functionalized aromatic compound that already contains the two fluorine atoms in the desired positions. This approach often involves the synthesis of a difluorinated phenylacetic acid or a related derivative, which can then be used in a cyclization reaction to form the tetralone ring.

For example, a plausible route could involve the Friedel-Crafts acylation of a difluorinated aromatic compound, followed by an intramolecular cyclization to yield the tetralone. smolecule.com The regioselectivity of the initial acylation is governed by the directing effects of the fluorine substituents on the aromatic ring. smolecule.com

Multi-Step Synthetic Sequences to Access this compound

The synthesis of this compound is inherently a multi-step process, involving the formation of the bicyclic tetralone skeleton and the introduction of the fluorine and carbonyl functionalities.

Cyclization Reactions in the Formation of the Tetralone Ring System

The formation of the tetralone ring is a critical step in the synthesis. Several cyclization strategies have been employed for the synthesis of tetralone derivatives, which are applicable to the synthesis of its difluorinated analog.

Friedel-Crafts Acylation/Cyclization: This is a widely used method for constructing the tetralone framework. smolecule.comfluoromart.comsemanticscholar.org The process can occur in two ways: an intermolecular Friedel-Crafts acylation of an aromatic substrate with a dicarboxylic acid anhydride (B1165640) or a similar acylating agent, followed by an intramolecular Friedel-Crafts reaction to close the ring. Alternatively, a one-step process can be employed where a suitable precursor undergoes intramolecular cyclization under acidic conditions. For example, the synthesis of 8-Methoxy-2-tetralone has been achieved starting from 2-bromophenylacetic acid via a Friedel-Crafts acylation/cyclization pathway. fluoromart.com A similar strategy could be adapted using a difluorinated phenylacetic acid derivative.

Diels-Alder Reaction: A Diels-Alder approach can also be utilized to construct the six-membered ring of the tetralone system. This would involve the reaction of a suitably substituted diene with a dienophile, followed by subsequent chemical transformations to install the ketone functionality and achieve the desired oxidation state.

Radical Cyclization: Radical cyclization reactions have also been explored for the construction of the tetralone scaffold. researchgate.net

Carbonyl Group Manipulation, Activation, and Protection Methodologies

The carbonyl group at the 2-position of the tetralone is a key functional handle for further synthetic transformations. Its reactivity can be modulated through various activation and protection strategies.

In multi-step syntheses, it is often necessary to protect the carbonyl group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. nih.govscispace.com Common protecting groups for ketones include acetals and ketals, such as 1,3-dioxolanes. nih.govscispace.com These are typically formed by reacting the ketone with a diol under acidic conditions. The protection can be reversed to regenerate the carbonyl group when needed. nih.gov Organocatalysts, such as camphor (B46023) sulfonic acid, have been shown to be effective for the protection of carbonyl functionalities in good yields. nih.govscispace.com

The carbonyl group can also be activated for certain reactions. For example, conversion to an enolate or a silyl (B83357) enol ether can facilitate reactions at the α-carbon. The presence of the fluorine atoms on the aromatic ring can influence the reactivity of the carbonyl group and the enolate formation.

The carbonyl group itself can undergo a variety of reactions, including reduction to the corresponding alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, and oxidation to other functional groups. smolecule.com These transformations are essential for the synthesis of diverse derivatives from the this compound scaffold.

| Reaction Type | Reagents/Conditions | Purpose | Yield | Reference |

| Electrophilic Fluorination | Selectfluor, Acetonitrile (B52724) | Introduction of fluorine atoms | Good yields | |

| Friedel-Crafts Cyclization | AlCl₃, 0-80°C | Formation of tetralone ring | 50-55% (for related tetralone) | |

| Carbonyl Protection | Ethylene glycol, Camphor sulfonic acid | Protection of the ketone | High yields | nih.govscispace.com |

| Carbonyl Reduction | Sodium borohydride, Lithium aluminum hydride | Conversion to alcohol | - | smolecule.com |

Optimization of Reaction Conditions and Enhancement of Synthetic Yields for this compound

The optimization of reaction conditions is paramount in the synthesis of this compound to maximize yields and purity. Key strategies involve the careful selection of fluorinating agents, solvents, and reaction temperatures.

One common approach to synthesizing this compound involves the direct fluorination of a tetralone precursor. smolecule.comsmolecule.com The choice of the fluorinating agent is critical. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are frequently employed. sapub.org The reaction conditions, including solvent and temperature, significantly influence the outcome. For instance, using acetonitrile as a solvent at mild temperatures has been reported to provide good yields.

Studies on related fluorinated cyclic ketones have demonstrated that reaction parameters can dramatically affect product distribution. For example, in the fluorination of a similar ketone with Selectfluor®, variations in temperature (room temperature vs. reflux) and reaction time (from hours to days) were investigated to optimize the yield of the desired fluorinated product. scispace.com In some cases, unexpected side reactions, such as deacetylation, can occur under certain conditions, highlighting the need for careful optimization. sapub.org

The purification of the final product is also a critical step. Techniques like radial chromatography are often used to isolate the desired fluorinated ketone from the reaction mixture. researchgate.netmdpi.com However, the stability of the product during purification can be a concern, as some fluorinated tetralones have been observed to decompose during column chromatography. sapub.org This necessitates the development of optimized purification methods to ensure the integrity of the final compound. sapub.org

Table 1: Factors Influencing the Synthesis of Fluorinated Tetralones

| Parameter | Influence on Synthesis | Research Findings |

| Fluorinating Agent | Determines the efficiency and selectivity of the fluorination reaction. | Selectfluor® is a commonly used electrophilic fluorinating agent. scispace.comsapub.org |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | Acetonitrile is a frequently used solvent, often leading to good yields. |

| Temperature | Can control the rate of reaction and the formation of byproducts. | Mild temperatures are often preferred to enhance selectivity. Refluxing conditions may be necessary in some cases but can also lead to side reactions. scispace.comsapub.org |

| Reaction Time | Influences the extent of conversion to the desired product. | Reaction times can range from several hours to multiple days depending on the substrate and conditions. scispace.com |

| Purification Method | Crucial for isolating the pure compound. | Radial chromatography is a common technique, but product stability during purification must be considered. sapub.orgresearchgate.netmdpi.com |

Development of Novel and Green Synthetic Routes to this compound

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly ("green") synthetic methods in chemistry. smolecule.com This trend extends to the synthesis of fluorinated compounds like this compound, with a focus on reducing waste, using less hazardous reagents, and improving energy efficiency. acs.org

Novel synthetic strategies for related tetralones often explore alternative cyclization methods beyond the traditional Friedel-Crafts acylation. semanticscholar.orgresearchgate.net These can include tandem reactions and radical cyclizations to construct the core tetralone structure. semanticscholar.orgresearchgate.net For instance, a Diels-Alder reaction has been utilized to create a difluorinated tetralone precursor, showcasing an innovative approach to building the bicyclic system. semanticscholar.org

The development of catalytic systems is a cornerstone of green chemistry. Organocatalysis, for example, offers an alternative to metal-based catalysts for the enantioselective synthesis of fluorinated tetralones. smolecule.com While not specifically detailed for this compound in the provided context, the application of cinchona alkaloid derivatives as organocatalysts in the synthesis of other difluoro-tetralones highlights a promising avenue for greener synthesis. smolecule.com

Another advanced approach involves the use of N-heterocyclic carbenes (NHCs) to generate difluorocarbene under mild conditions. nii.ac.jp This method has been successfully applied to tetralones to produce enol difluoromethyl ethers, which can then be converted to aryl difluoromethyl ethers. nii.ac.jp This catalytic approach avoids the harsh conditions often associated with traditional difluorocarbene generation. nii.ac.jp

Furthermore, the principles of green chemistry encourage the use of safer solvents and the reduction of derivatization steps. smolecule.com Research into biocatalytic methods, which employ enzymes to carry out chemical transformations, is another rapidly advancing field that could offer more sustainable routes to complex molecules like this compound in the future. acs.org The use of enzymes can lead to shorter, more efficient, and more environmentally benign synthetic pathways. acs.org

Table 2: Emerging Synthetic Strategies for Fluorinated Tetralones

| Synthetic Approach | Description | Potential Advantages |

| Diels-Alder Reaction | A cycloaddition reaction to form the bicyclic tetralone core. semanticscholar.org | Offers a different retrosynthetic disconnection and potential for stereocontrol. semanticscholar.org |

| Organocatalysis | Use of small organic molecules as catalysts for enantioselective fluorination. smolecule.com | Avoids the use of potentially toxic metals and can lead to high enantioselectivity. smolecule.com |

| NHC-Catalyzed Difluorocarbene Generation | Mild generation of difluorocarbene for subsequent reactions. nii.ac.jp | Operates under milder conditions than traditional methods and is catalytic. nii.ac.jp |

| Biocatalysis | The use of enzymes to perform specific chemical transformations. acs.org | Can lead to highly selective reactions under environmentally benign conditions, shortening synthetic routes. acs.org |

Reactivity Profiles and Mechanistic Investigations of 6,8 Difluoro 2 Tetralone

Nucleophilic Reactivity at the Carbonyl Center of 6,8-Difluoro-2-tetralone

The carbonyl group in this compound serves as the primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the remote, yet powerful, inductive effects of the two fluorine atoms on the aromatic ring. These effects, transmitted through the carbon framework, can enhance the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to its non-fluorinated analog.

Keto-Enol Tautomerism and Acidity Studies in Fluorinated Tetralones

Like other ketones possessing α-hydrogens, this compound exists in equilibrium with its enol tautomers. libretexts.orgmasterorganicchemistry.com This keto-enol tautomerism is a fundamental process that dictates many of the reactions at the α-carbon. libretexts.org The equilibrium typically favors the keto form for simple ketones, but can be influenced by factors such as substitution, conjugation, and solvent. masterorganicchemistry.comlibretexts.org

| Compound | Approximate pKa | Influencing Factor |

|---|---|---|

| Acetone | ~20 | Baseline |

| Cyclohexanone | ~17 | Ring strain effects |

| 2,4-Pentanedione (a β-diketone) | ~9 | Resonance stabilization of enolate across two carbonyls |

| This compound (Predicted) | <17 | Inductive effect of two fluorine atoms |

The enhanced acidity facilitates the formation of the enol or enolate under both acidic and basic conditions, which is a crucial first step for various subsequent reactions. libretexts.org

Condensation Reactions and Adduct Formation with Nucleophiles

The electrophilic carbonyl carbon of this compound is a prime target for a variety of nucleophiles, leading to condensation and addition products.

Mannich Reaction : In the presence of formaldehyde (B43269) and a secondary amine (like dimethylamine (B145610) or morpholine) under acidic conditions, this compound is expected to undergo the Mannich reaction. wikipedia.org This three-component condensation would involve the formation of an enol, which then attacks a pre-formed Eschenmoser's salt or a similar iminium ion, yielding a β-aminocarbonyl compound, known as a Mannich base. wikipedia.org While specific studies on this tetralone are scarce, related tetralones are known to produce Mannich bases that have been investigated for their biological activity. nih.gov

Reactions with Organometallic Reagents : this compound should readily react with organometallic nucleophiles such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li). masterorganicchemistry.com These reactions would proceed via nucleophilic addition to the carbonyl group to form a tertiary alcohol after acidic workup. The fluorinated aromatic ring is generally unreactive towards these nucleophiles under standard conditions.

Wittig Reaction : The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. Reaction of this compound with a phosphorus ylide (e.g., Ph3P=CH2) would yield the corresponding 2-methylene-6,8-difluoro-tetralin derivative. The reaction's efficiency would depend on the reactivity and steric bulk of the chosen ylide.

Electrophilic Aromatic Substitution on the Difluorinated Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is a challenging transformation due to the electronic effects of the existing substituents.

Regioselectivity and Electronic Effects of Fluorine Atoms and the Carbonyl Group

The regiochemical outcome of any potential EAS reaction is determined by the cumulative directing effects of the two fluorine atoms and the annulated ketone ring.

Fluorine Atoms (at C-6 and C-8) : Fluorine is an ortho, para-directing group. This is due to the ability of its lone pairs to donate electron density into the ring via a resonance effect (+M), which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks the ortho or para positions. However, due to its high electronegativity, fluorine is strongly deactivating through the inductive effect (-I).

Carbonyl Group (and the alicyclic ring) : The ketone group is a meta-directing deactivator. It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects, destabilizing the arenium ion, particularly when the positive charge is adjacent (ortho or para) to the point of attachment.

In this compound, the C-5 and C-7 positions are available for substitution.

Position C-7 is ortho to the fluorine at C-8 and para to the fluorine at C-6.

Position C-5 is ortho to the fluorine at C-6.

Both fluorine atoms strongly direct incoming electrophiles to position C-7. The annulated ring, being a deactivating group, directs meta, which corresponds to positions C-5 and C-7. Therefore, the directing effects of all three groups converge, albeit weakly, on positions 5 and 7. However, the powerful directing effect of two fluorine atoms would likely make C-7 the preferred site of substitution over C-5, should a reaction occur. A theoretical study on the nitration of N-protected tetrahydroquinoline, a related heterocyclic system, highlights the complexity and potential for achieving high regioselectivity. researchgate.net

| Substituent | Position | Effect Type | Activity | Directing Preference |

|---|---|---|---|---|

| Fluorine | C-6 | -I, +M | Deactivating | Ortho, Para (C-5, C-7) |

| Fluorine | C-8 | -I, +M | Deactivating | Ortho (C-7) |

| Ketone/Alkyl Ring | C-4a, C-8a | -I, -M | Deactivating | Meta (C-5, C-7) |

Challenges and Limitations in Aromatic Reactivity of Highly Substituted Systems

The primary challenge for EAS on this compound is the severe deactivation of the aromatic ring. The cumulative electron-withdrawing nature of two fluorine atoms and the carbonyl group makes the ring highly electron-deficient and thus a poor nucleophile. Consequently, forcing conditions, such as the use of strong Lewis acids, high temperatures, or highly reactive electrophiles (e.g., in nitration or halogenation), would be necessary to induce substitution. wikipedia.orgacs.org Such harsh conditions can lead to side reactions or decomposition of the starting material, presenting a significant synthetic limitation. Friedel-Crafts reactions, in particular, are notoriously difficult on strongly deactivated rings. wikipedia.orgepo.org

Rearrangement Reactions and Skeletal Transformations Involving the Tetralone Skeleton

The tetralone framework can be induced to undergo several classic rearrangement reactions, leading to significant structural modifications and the formation of new heterocyclic or expanded ring systems.

Baeyer-Villiger Oxidation : This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxy acid, such as m-CPBA. organic-chemistry.orgwikipedia.org The Baeyer-Villiger oxidation of this compound would involve the insertion of an oxygen atom adjacent to the carbonyl carbon. sigmaaldrich.comnih.gov The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbon atoms. In this case, the migration of the C-1 methylene (B1212753) group would compete with the migration of the C-3 methylene group. Given that both are secondary alkyl groups, a mixture of two possible lactone products could be formed.

Schmidt Reaction : The Schmidt reaction of a ketone with hydrazoic acid (HN3) in the presence of a strong acid provides a route to amides. wikipedia.org For a cyclic ketone like this compound, this reaction would lead to a ring-expanded lactam. nih.gov Similar to the Baeyer-Villiger oxidation, the reaction proceeds via the migration of one of the α-carbon groups to the nitrogen atom. The choice of which group migrates (C-1 vs. C-3) can be influenced by steric and electronic factors, potentially leading to a mixture of isomeric lactams.

Beckmann Rearrangement : This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgorganic-chemistry.org First, this compound would be converted to its corresponding oxime by reaction with hydroxylamine (B1172632). Treatment of this oxime with a strong acid (e.g., sulfuric acid, PCl5) would then induce the rearrangement. masterorganicchemistry.comalfa-chemistry.comlibretexts.org The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. Since the oxime can exist as two geometric isomers (E and Z), a mixture of the same two lactams expected from the Schmidt reaction could be formed, depending on the reaction conditions and the isomeric ratio of the starting oxime.

Reductive Transformations and Hydrogenation Chemistry of this compound

The carbonyl group at the C-2 position of this compound is a primary site for reductive transformations, allowing for its conversion into the corresponding alcohol, 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol. This transformation is a key step in the synthesis of more complex molecules where a secondary alcohol functionality is required. The reactivity of the ketone is influenced by the presence of the fluorine atoms on the aromatic ring, which can affect the electron density of the carbonyl carbon.

Standard chemical reducing agents are effective for this transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones to alcohols. While specific studies detailing the reduction of this compound are not extensively documented in publicly available literature, the general reactivity of 2-tetralones suggests these reagents would be efficient. The choice of reagent and solvent can influence the stereochemical outcome of the reduction, yielding either the cis or trans alcohol, although, for a 2-tetralol, this is less complex than for a 1-tetralol.

Catalytic hydrogenation is another viable method for the reduction of the ketone. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. Asymmetric transfer hydrogenation, using a catalyst like an Iridium(III) complex, has been successfully applied to tetralone derivatives to achieve enantiomerically pure alcohols, which are valuable chiral building blocks in pharmaceutical synthesis. nih.govnih.gov

Biotransformation offers a green chemistry approach to the reduction of tetralones. nih.gov Studies on analogous compounds, such as 6-bromo-2-tetralone, have shown that yeast cells can effectively reduce the ketone to the corresponding alcohol, 6-bromo-2-tetralol. sigmaaldrich.com This suggests that microbial or enzymatic systems could be employed for the stereoselective reduction of this compound. fluoromart.com For example, transformations of α- and β-tetralone by various fungal strains have yielded the corresponding (S)-alcohols with high enantiomeric excess. nih.gov

Table 1: Potential Reductive Methods for this compound This table is illustrative and based on common reactions for analogous tetralones.

| Method | Reagent/Catalyst | Typical Conditions | Product | Potential Outcome |

|---|---|---|---|---|

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol (B129727), 0°C to rt | 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol | High yield, racemic mixture |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, rt, atmospheric pressure | 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol | High yield, racemic mixture |

| Asymmetric Transfer Hydrogenation | Iridium(III) Complex, Formic Acid | Organic Solvent | Chiral 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol | High enantioselectivity |

| Biotransformation | Fungal Strains (e.g., Absidia cylindrospora) | Aqueous culture medium | Chiral 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol | High enantioselectivity |

Oxidative Reactions and Oxygenation Chemistry of this compound

The tetralone scaffold can undergo oxidative reactions, primarily involving the dehydrogenation of the alicyclic ring to form a naphthalene (B1677914) system. For 1-tetralones, this is a well-documented pathway to synthesize naphthoquinones. While 2-tetralones are less commonly used as precursors for quinones, oxidative pathways can still be significant.

Oxidative dehydrogenation of the related 5,8-dihydroxy-1-tetralone using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), silver(I) oxide (Ag₂O), or manganese dioxide (MnO₂) has been shown to produce juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). ut.ac.ir By analogy, oxidation of this compound could potentially lead to the formation of difluorinated naphthols or naphthoquinones, depending on the oxidant and reaction conditions. The reaction would likely proceed through an enol intermediate, followed by aromatization.

Table 2: Potential Oxidative Reactions for Substituted Tetralones This table is based on documented reactions for analogous 1-tetralones and suggests potential pathways for 2-tetralone (B1666913) derivatives.

| Reagent | Substrate Example | Product Example | Conditions | Reference |

|---|---|---|---|---|

| DDQ | 5,8-Dihydroxy-1-tetralone | Juglone | Benzene, reflux | ut.ac.ir |

| Silver (I) Oxide | 5,8-Dihydroxy-1-tetralone | Juglone | 1,4-Dioxane, reflux | ut.ac.ir |

| Manganese Dioxide | 5,8-Dihydroxy-1-tetralone | Juglone and Naphthazarin | 1,4-Dioxane, reflux | ut.ac.ir |

Influence of Fluorine Atoms on Reaction Kinetics, Thermodynamics, and Selectivity

The two fluorine atoms at the 6- and 8-positions exert a powerful influence on the reactivity of the this compound molecule through a combination of inductive and resonance effects. These effects modify the kinetics, thermodynamics, and selectivity of reactions at both the carbonyl group and the aromatic ring.

Kinetics: The strong electron-withdrawing inductive effect of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution. This effect significantly slows the rate of reactions such as nitration or Friedel-Crafts alkylation on the benzene ring. Conversely, the acidity of the α-protons (at C-1 and C-3) adjacent to the carbonyl group is increased. This facilitates the formation of the corresponding enolate under milder basic conditions, which can accelerate reactions proceeding through this intermediate, such as alkylations and aldol (B89426) condensations. However, the stability of the C-F bond means that reactions involving its cleavage are kinetically disfavored. umd.edu Kinetic studies on the fluorination of similar tetralone systems have provided insights into the mechanistic pathways, highlighting that such reactions often proceed via an SN2 mechanism. nih.gov

Selectivity: Fluorine atoms are powerful directing groups that can profoundly alter the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In electrophilic aromatic substitution, the fluorine atoms are ortho-, para-directing; however, their strong deactivating effect means such reactions are generally difficult. For reactions involving the enolate, the increased acidity of the α-protons can enhance selectivity in subsequent alkylation reactions.

Stereoselectivity: The steric bulk of the fluorine atoms is minimal, but their electronic effects can influence the facial selectivity of attacks on the carbonyl group or the enolate. In asymmetric reactions, fluorine can enhance interactions between the substrate and a chiral catalyst, potentially leading to higher enantioselectivity. researchgate.net Studies on other systems have shown that fluorine substitution can cause a complete reversal of selectivity in catalyzed reactions. rsc.org For the reduction of the carbonyl group, the fluorine atoms could subtly influence the diastereoselectivity by altering the preferred conformation of the molecule in the transition state.

Table 3: Comparison of Properties: 2-Tetralone vs. This compound Qualitative comparison based on established principles of fluorine chemistry.

| Property | 2-Tetralone | This compound | Influence of Fluorine |

|---|---|---|---|

| Kinetics | |||

| Electrophilic Aromatic Substitution Rate | Moderate | Significantly Slower | Strong deactivation by electron withdrawal |

| Enolate Formation Rate | Baseline | Faster | Increased acidity of α-protons |

| Thermodynamics | |||

| Molecular Stability | Stable | More Stable | High C-F bond dissociation energy |

| Carbonyl Electrophilicity | Baseline | Higher | Inductive electron withdrawal from the ring |

| Selectivity | |||

| Regioselectivity (α-alkylation) | Governed by sterics/kinetics | Potentially altered by electronic effects | Modified enolate reactivity |

| Stereoselectivity (Carbonyl reduction) | Baseline | Potentially altered | Conformational/electronic influence on transition state |

Advanced Spectroscopic and Structural Elucidation Methodologies for 6,8 Difluoro 2 Tetralone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 6,8-Difluoro-2-tetralone, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would feature two protons, H-5 and H-7. Due to the ortho and para fluorine substituents, these protons would appear as complex multiplets resulting from proton-proton (³JHH) and proton-fluorine (JHF) couplings. The aliphatic region would contain three sets of signals corresponding to the protons at C1, C3, and C4. The protons at C1 and C4, being adjacent to the aromatic ring and a methylene (B1212753) group respectively, would likely appear as triplets. The protons at C3, adjacent to the carbonyl group, would also present as a triplet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show ten distinct carbon signals, including the characteristic ketone carbonyl signal (C2) expected in the range of 200-210 ppm. The aromatic carbons directly bonded to fluorine (C6 and C8) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a diagnostic feature in ¹³C NMR. Other aromatic carbons would show smaller two- or three-bond couplings. The aliphatic carbons (C1, C3, C4) would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity and Coupling Constants (J in Hz) |

|---|---|---|---|

| C1 | ~3.5 | ~35 | ¹H: t, ³JHH ≈ 7 Hz |

| C2 | - | ~205 | ¹³C: s |

| C3 | ~2.8 | ~40 | ¹H: t, ³JHH ≈ 7 Hz |

| C4 | ~3.1 | ~25 | ¹H: t, ³JHH ≈ 7 Hz |

| C4a | - | ~120 | ¹³C: t, ³JCF ≈ 4 Hz |

| C5 | ~7.0 | ~115 | ¹H: dd, ³JHH ≈ 9 Hz, ⁴JHF ≈ 6 Hz |

| C6 | - | ~160 | ¹³C: d, ¹JCF ≈ 250 Hz |

| C7 | ~6.8 | ~110 | ¹H: dd, ³JHH ≈ 9 Hz, ³JHF ≈ 10 Hz |

| C8 | - | ~158 | ¹³C: d, ¹JCF ≈ 248 Hz |

Note: Predicted values are based on general spectroscopic principles and data from analogous fluorinated tetralone structures. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. nih.gov For this compound, two distinct resonances are expected, one for the F atom at C6 and another for the F atom at C8. The chemical shifts of these fluorine atoms are influenced by their position on the aromatic ring. Each signal in the ¹⁹F NMR spectrum would likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons (H-5 and H-7). This technique provides direct evidence for the presence and electronic environment of the fluorine atoms. nih.govdovepress.com

Two-dimensional NMR experiments are indispensable for assembling the full molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). youtube.com For this compound, COSY would show cross-peaks connecting the protons on C4 with C3, and C3 with the protons on C1, confirming the sequence of the aliphatic portion of the tetralone ring. It would also show a correlation between the aromatic protons H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C1, C3, C4, C5, and C7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. libretexts.org Key expected correlations for this compound would include those from the C1 protons to the carbonyl carbon (C2) and aromatic carbons (C8 and C8a), and from the C4 protons to C2, C5, and C4a. These correlations are vital for confirming the placement of the ketone and the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of whether they are connected through bonds. For a relatively rigid structure like this compound, NOESY can confirm spatial proximities, such as between the C1 protons and the C8a-C8-F region of the aromatic ring, reinforcing the assignments made from other NMR data.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. primescholars.comscilit.com

The FTIR and Raman spectra of this compound would be dominated by several key vibrations:

C=O Stretch: A strong absorption in the FTIR spectrum and a moderately strong Raman signal are expected around 1715-1730 cm⁻¹, characteristic of a six-membered ring ketone.

C-F Stretch: Strong absorptions in the FTIR spectrum, typically in the 1200-1300 cm⁻¹ region, are indicative of the aryl-fluorine bonds.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region in both FTIR and Raman spectra correspond to the stretching vibrations of the benzene (B151609) ring.

Aliphatic C-H Stretch: These vibrations would appear just below 3000 cm⁻¹.

Aromatic C-H Stretch: These vibrations would appear just above 3000 cm⁻¹.

By analyzing the precise frequencies and intensities of these bands, detailed information about the electronic effects of the fluorine substituents on the carbonyl group and the aromatic ring can be obtained. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1715 - 1730 |

| C-F (Aryl) | Stretch | 1200 - 1300 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. google.com For this compound, the expected monoisotopic mass is 182.05432120 Da, corresponding to the molecular formula C₁₀H₈F₂O. nih.gov

Analysis of the fragmentation pattern in the mass spectrum gives further structural information. Common fragmentation pathways for tetralones include:

Loss of CO: A neutral loss of 28 Da from the molecular ion.

McLafferty Rearrangement: A characteristic fragmentation of ketones involving the transfer of a gamma-hydrogen, leading to the elimination of a neutral alkene.

Retro-Diels-Alder Reaction: Cleavage of the saturated ring can occur, providing diagnostic fragments.

Loss of Fluorine: Elimination of a fluorine atom or HF may also be observed.

Table 3: Predicted HRMS Fragments for this compound

| Fragment Formula | Fragment m/z (Da) | Likely Origin |

|---|---|---|

| [C₁₀H₈F₂O]⁺˙ | 182.0543 | Molecular Ion (M⁺˙) |

| [C₉H₈F₂]⁺˙ | 154.0594 | Loss of CO from M⁺˙ |

| [C₈H₆FO]⁺˙ | 137.0403 | Retro-Diels-Alder followed by H rearrangement |

X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of this compound in the solid state. wikipedia.orglibretexts.org This powerful technique determines the precise spatial coordinates of each atom in the crystal lattice. wikipedia.org

The resulting structural model would yield highly accurate data on:

Bond Lengths: e.g., the C=O, C-F, and various C-C and C-H bond distances.

Bond Angles: The angles between atoms, defining the geometry of the rings and substituents.

Torsional Angles: These define the conformation of the non-aromatic ring, confirming whether it adopts a half-chair or other conformation.

Intermolecular Interactions: The crystal packing would reveal how molecules interact with each other in the solid state. This could include weak hydrogen bonds (e.g., C-H···O or C-H···F), π-π stacking interactions between aromatic rings, or dipole-dipole interactions, which collectively govern the crystal's architecture.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Research (if chiral derivatives are considered)

The parent compound, this compound, is achiral and, therefore, does not exhibit optical activity. As a result, it is transparent to chiroptical spectroscopic methods. However, these techniques become indispensable for the stereochemical analysis of its chiral derivatives. Should the this compound scaffold be subjected to asymmetric synthesis—for instance, through enantioselective alkylation at the α-position or asymmetric reduction of the ketone—chiral products would be formed. The determination of the absolute configuration of these newly created stereocenters would rely heavily on chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. ull.es This phenomenon is observed only for chiral molecules that contain a light-absorbing group (chromophore). ull.es The tetralone core, with its keto and aromatic chromophores, is well-suited for ECD analysis.

The resulting ECD spectrum provides crucial information through "Cotton effects," which are characteristic positive or negative peaks corresponding to specific electronic transitions (e.g., n→π* and π→π*). ull.es The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore. ull.es

For a chiral derivative of this compound, the absolute configuration can be determined by:

Comparison with Analogs : Comparing the experimental ECD spectrum with that of a structurally similar compound whose absolute configuration is already known. ull.es

Quantum Chemical Calculations : This powerful, non-empirical approach involves calculating the theoretical ECD spectrum for a specific enantiomer (e.g., the R-enantiomer). faccts.de Matching the predicted spectrum with the experimental one allows for an unambiguous assignment of the absolute configuration. Enantiomers are expected to exhibit identical ECD spectra but with opposite signs. ull.es

The following table illustrates the type of data obtained from an ECD experiment for a hypothetical chiral tetralone derivative.

Table 1: Illustrative ECD Data for a Hypothetical Chiral Tetralone Derivative

| Wavelength (λ max, nm) | Cotton Effect Sign | Molar Ellipticity (Δε) | Associated Electronic Transition |

|---|---|---|---|

| ~330 | + | +2.1 | n→π* (ketone) |

| ~280 | - | -4.5 | π→π* (aromatic Lb) |

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared radiation during vibrational transitions. bruker.com A key advantage of VCD is that every vibrational mode in a chiral molecule can potentially exhibit a VCD signal, providing a rich and detailed fingerprint of the molecule's absolute stereochemistry. bruker.comdtic.mil

Similar to ECD, the primary application of VCD in this context would be the determination of absolute configuration. While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images of each other, allowing for clear differentiation. faccts.de The process involves comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a known enantiomer. dtic.milfaccts.de Advanced analytical techniques, including VCD, are essential for validating the stereochemical outcome of asymmetric synthetic processes. smolecule.com

The table below provides an example of the data generated in a VCD analysis.

Table 2: Illustrative VCD Data for a Hypothetical Chiral Tetralone Derivative

| Vibrational Frequency (cm⁻¹) | Differential Absorbance (ΔA x 10⁻⁵) | Assignment (Vibrational Mode) |

|---|---|---|

| 2950 | +1.5 | C-H stretch (aliphatic) |

| 1715 | -3.2 | C=O stretch (ketone) |

| 1450 | +0.8 | CH₂ bend |

Computational and Theoretical Investigations of 6,8 Difluoro 2 Tetralone

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are foundational to understanding the intrinsic properties of 6,8-Difluoro-2-tetralone. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic structure of the molecule, providing a detailed picture of its geometry and electron distribution.

DFT has become a method of choice for its balance of computational cost and accuracy, particularly for molecules of this size. By approximating the many-body electronic Schrödinger equation in terms of the electron density, DFT facilitates the calculation of ground-state energy, optimized molecular geometry, and other electronic properties. Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to model the system accurately. These calculations reveal precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The fluorination pattern at the 6- and 8-positions is known to significantly influence the electronic properties and metabolic stability of the compound.

Frontier Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. oregonstate.eduemerginginvestigators.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. oregonstate.eduemerginginvestigators.org

Hypothetical Frontier Orbital Data for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 5.75 |

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netglasp.co The MEP map illustrates the electrostatic potential on the molecule's electron density surface, with different colors representing varying charge potentials.

Conformational Analysis and Energy Minima Determination of this compound Isomers

The non-aromatic portion of the tetralone ring system is not planar and can adopt several conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements (isomers or conformers) of the molecule by calculating their relative energies. cdnsciencepub.com For the tetralone skeleton, common conformations include the half-chair and the twisted-boat (or envelope). rsc.org

Computational methods, such as force-field calculations (e.g., MM2) or more rigorous DFT scans of potential energy surfaces, can determine the geometries and relative stabilities of these conformers. cdnsciencepub.comcapes.gov.br By rotating key dihedral angles and calculating the energy at each step, a potential energy landscape is generated, allowing for the identification of local and global energy minima. For this compound, the analysis would reveal the preferred puckering of the saturated ring and the energetic barriers between different conformations. This information is vital as the biological activity and reactivity of a molecule can be highly dependent on its preferred shape.

Hypothetical Conformational Energy Data for this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| Half-Chair (A) | 0.00 | 75.5 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Spectra)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei with high accuracy. unipd.itnih.gov Predicting ¹⁹F NMR spectra is particularly valuable for organofluorine compounds, as the shifts are highly sensitive to the local electronic environment. researchgate.netacs.org By comparing calculated shifts with experimental data, chemists can confirm structural assignments. Often, a linear scaling method is applied to the calculated values to correct for systematic errors. nih.govacs.org

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). soton.ac.ukmdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. respectprogram.org The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. soton.ac.uk For this compound, TD-DFT would predict the π→π* and n→π* transitions characteristic of aromatic ketones. mdpi.com

Hypothetical Predicted Spectroscopic Data for this compound

Table 1: Predicted NMR Chemical Shifts (ppm)

| Nucleus | Predicted ¹³C Shift | Predicted ¹⁹F Shift |

|---|---|---|

| C=O (C2) | 208.5 | - |

| C6 | 162.1 (d, ¹JCF = 250 Hz) | -110.5 |

Table 2: Predicted UV-Vis Absorption

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| n → π* | 315 | 0.02 |

Computational Modeling of Reaction Pathways, Transition States, and Mechanistic Elucidation

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. By mapping the potential energy surface, researchers can elucidate reaction mechanisms, identify intermediates, and locate transition states—the high-energy structures that connect reactants, intermediates, and products.

For a reaction involving this compound, such as its reduction to the corresponding alcohol or its use in a condensation reaction, DFT calculations can determine the activation energy (the energy barrier that must be overcome). smolecule.com This is achieved by optimizing the geometry of the transition state and calculating its energy relative to the reactants. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactant and product minima. This detailed mechanistic insight is invaluable for optimizing reaction conditions and predicting the feasibility and outcomes of synthetic routes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects Studies

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time, especially in a condensed phase like a solution. nih.govbioinformaticsreview.com MD simulations model the molecule and its surrounding solvent as a system of classical particles interacting through a defined force field. nih.gov

An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its conformational flexibility, solvation structure, and transport properties. acs.org By simulating the system for nanoseconds or longer, one can observe how the solvent molecules arrange around the solute and how this environment affects the equilibrium between different conformers. nih.govnih.gov This is particularly important for understanding how a molecule behaves in a biological environment or under specific reaction conditions, as solvent can significantly influence both stability and reactivity. nih.govacs.org

Applications of 6,8 Difluoro 2 Tetralone As a Synthetic Intermediate and Research Probe

Precursor in the Synthesis of Complex Organic Scaffolds and Natural Product Analogs

The reactivity of the ketone functional group and the influence of the difluorinated aromatic ring make 6,8-Difluoro-2-tetralone a valuable precursor for the construction of more elaborate molecular frameworks. Its utility extends to the synthesis of both polycyclic aromatic systems and a variety of heterocyclic structures, which are core components of many biologically active compounds.

Construction of Polycyclic Aromatic and Heteroaromatic Compounds

While tetralones, in general, are well-established precursors for polycyclic aromatic hydrocarbons (PAHs), the specific application of this compound in this area is a subject of ongoing research. The general synthetic strategy involves the reaction of the tetralone with various reagents to build additional rings onto the existing bicyclic structure. For instance, reactions like the Friedel-Crafts acylation or condensation reactions can be employed to introduce new carbocyclic or heterocyclic rings.

The presence of the fluorine atoms in this compound is anticipated to influence the regioselectivity of these annulation reactions, potentially leading to novel polycyclic structures that are not readily accessible from their non-fluorinated counterparts. These fluorine atoms can also serve as synthetic handles for further functionalization.

Incorporation into Diverse Heterocyclic Systems for Chemical Biology

The ketone moiety of this compound is a key functional group that allows for its incorporation into a wide array of heterocyclic systems. Through condensation reactions with various binucleophiles, a range of fused and spirocyclic heterocyclic compounds can be synthesized. For example, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazole-containing structures.

These synthetic transformations are crucial in the field of chemical biology, where the development of novel heterocyclic scaffolds is essential for exploring biological processes. The difluorinated tetralone core provides a rigid and well-defined platform upon which diverse heterocyclic motifs can be appended, leading to libraries of compounds with potential applications as molecular probes or modulators of biological targets.

Role in Medicinal Chemistry Research as a Core Building Block for Ligand Design

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the design and synthesis of novel ligands. Its structural rigidity and the presence of fluorine atoms are key attributes that are exploited in the development of compounds for structure-activity relationship (SAR) studies and for enhancing molecular recognition at biological targets.

Scaffold for the Development of Ligand Libraries and Structure-Activity Relationship Studies

The tetralone framework provides a conformationally restricted core, which is advantageous in ligand design as it reduces the entropic penalty upon binding to a target protein. By systematically modifying the functional groups attached to the this compound scaffold, medicinal chemists can generate libraries of related compounds.

These libraries are then used in SAR studies to understand how different structural modifications affect the compound's ability to interact with a specific biological target. The data obtained from these studies are crucial for optimizing lead compounds and developing more potent and selective therapeutic agents. The difluoro substitution pattern on the aromatic ring offers unique vectors for chemical diversification within these libraries.

Influence of Fluorine Atoms on Molecular Recognition and Binding Interactions (general principles)

The introduction of fluorine atoms into organic molecules can have a profound impact on their physicochemical properties and their interactions with biological macromolecules. Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. This can lead to a number of effects that are beneficial in drug design:

Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with protein binding pockets, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and multipolar interactions. The substitution of hydrogen with fluorine can also alter the electronic distribution of the aromatic ring, potentially leading to stronger π-π stacking or cation-π interactions.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at sites that are susceptible to oxidative metabolism can block these pathways, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The strategic placement of two fluorine atoms in this compound provides a powerful tool for medicinal chemists to fine-tune these properties in the design of new therapeutic agents.

Development of Fluorescent Probes and Chemical Sensors Utilizing the Difluorotetralone Moiety

The unique electronic properties conferred by the difluorinated aromatic ring in this compound suggest its potential utility in the development of fluorescent probes and chemical sensors. While specific examples utilizing this exact tetralone are still emerging, the principles are well-established with analogous fluorinated aromatic systems.

The fluorine atoms can influence the photophysical properties of a molecule, such as its absorption and emission wavelengths, quantum yield, and photostability. For instance, the electron-withdrawing nature of fluorine can modulate the energy levels of the molecular orbitals involved in fluorescence, leading to shifts in the emission spectrum.

A notable example of a difluorinated aromatic compound used in fluorescence applications is 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP). This commercially available substrate is used in enzyme assays where enzymatic cleavage of the phosphate group generates the highly fluorescent 6,8-difluoro-4-methylumbelliferone. This demonstrates the potential of the 6,8-difluorophenyl moiety to serve as a core component of fluorogenic probes. The development of probes based on the this compound scaffold could offer new tools for sensing specific analytes or monitoring biological processes through changes in fluorescence.

Lack of Specific Research Data Hinders a Detailed Analysis of this compound in Advanced Materials and Catalysis

The initial search for information regarding the role of this compound in advanced material science, particularly as a monomer, did not yield specific examples of its polymerization. While the unique properties of fluorinated polymers are well-documented, there is no direct evidence in the available literature of this compound being utilized to create such specialized materials.

Similarly, inquiries into the application of this compound as a ligand precursor in catalysis research returned general information about tetralone derivatives. The scientific literature discusses the synthesis of ligands, such as hydrazones, from the general class of tetralones and their subsequent complexation with transition metals. However, specific studies detailing the synthesis of a ligand from this compound and the catalytic activity of its corresponding metal complexes could not be located.

This absence of specific, detailed research findings prevents the creation of an authoritative and scientifically accurate article on the requested topics. Any attempt to do so would be speculative and would not meet the required standards of factual reporting. Further research and publication in these specific areas are needed to elucidate the potential of this compound in advanced material science and catalysis.

Advanced Analytical Methodologies for Detection and Quantification of 6,8 Difluoro 2 Tetralone in Research Matrices

Chromatographic Separation Techniques (High-Performance Liquid Chromatography, Gas Chromatography) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in assessing the purity of 6,8-Difluoro-2-tetralone and analyzing its presence in reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods for these purposes. sinoshiny.com

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary choice for the analysis of moderately polar compounds like this compound. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. The retention time of the compound can be modulated by adjusting the composition of the mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is often performed using a UV detector, as the aromatic ring of the tetralone structure exhibits strong absorbance in the UV region. For purity assessment, a gradient elution method is often employed to separate potential impurities with a wide range of polarities.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of this compound, it is amenable to GC analysis. fluoromart.com A non-polar capillary column, such as one coated with a phenyl-polysiloxane stationary phase, is typically used. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. For purity analysis, a temperature-programmed method is employed to ensure the elution and separation of any volatile impurities.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | GC |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase |

| Mobile Phase/Carrier Gas | Gradient of acetonitrile and water | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Oven Temperature Program | Isothermal at 25°C | Initial temperature of 100°C, ramped to 250°C |

Spectrophotometric and Spectrofluorometric Quantification Methods for Trace Analysis

While chromatographic methods are excellent for separation and purity assessment, spectrophotometric and spectrofluorometric techniques can offer rapid and sensitive quantification, particularly for trace analysis.

Spectrophotometry:

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The tetralone core of this compound contains a chromophore that absorbs UV radiation. A quantitative method can be developed by measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. This requires the construction of a calibration curve using standards of known concentration.

Spectrofluorometry:

Fluorescence spectroscopy is generally more sensitive and selective than absorption spectroscopy. While not all aromatic ketones are strongly fluorescent, some polycyclic aromatic ketones exhibit enhanced fluorescence under certain conditions. nii.ac.jp If this compound exhibits native fluorescence or can be derivatized with a fluorescent tag, a highly sensitive quantification method can be developed. This would involve measuring the fluorescence intensity at a specific emission wavelength while exciting the sample at an appropriate excitation wavelength.

Table 2: Principles of Spectroscopic Quantification Methods

| Technique | Principle | Typical Application |

|---|---|---|

| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Quantification in simple matrices, determination of concentration. |

| Spectrofluorometry | Measurement of the intensity of emitted light (fluorescence) after excitation at a specific wavelength. | Trace analysis due to high sensitivity and selectivity. |

Electrochemical Detection Methods and Voltammetric Characterization

Electrochemical methods can provide valuable information about the redox properties of this compound and can be developed into sensitive analytical techniques. The electrochemical behavior of tetralone compounds has been a subject of investigation, suggesting the applicability of these methods to its difluorinated analog. fluoromart.com

Voltammetric Characterization:

Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical behavior of a compound. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained which can reveal the oxidation and reduction potentials of the analyte. For this compound, the ketone functional group is expected to be electrochemically active and undergo reduction. The presence of the electron-withdrawing fluorine atoms on the aromatic ring would likely influence the reduction potential compared to the non-fluorinated parent compound.

A typical CV experiment for this compound would involve dissolving the compound in a suitable organic solvent containing a supporting electrolyte and using a three-electrode system (working, reference, and counter electrodes). The resulting voltammogram would provide insights into the electrochemical stability and potential redox mechanisms of the molecule.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, NMR-coupled systems) for Complex Sample Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, characteristic fragments would likely include the loss of CO and fragments corresponding to the difluorinated aromatic ring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex samples. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored for quantification. This technique, known as selected reaction monitoring (SRM), provides excellent selectivity and allows for the detection of the analyte at very low concentrations, even in the presence of interfering substances.

NMR-Coupled Systems:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Hyphenated LC-NMR systems allow for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be particularly useful for the identification of unknown impurities or degradation products in a sample of this compound without the need for prior isolation. The use of ¹⁹F NMR, in conjunction with ¹H and ¹³C NMR, would be especially valuable for confirming the structure and purity of this fluorinated compound. acs.org

Table 3: Application of Hyphenated Techniques for the Analysis of this compound

| Technique | Primary Application | Information Obtained |

|---|---|---|

| GC-MS | Identification and quantification of volatile components in a mixture. | Retention time, mass spectrum for structural confirmation, and fragmentation pattern. |

| LC-MS/MS | Highly sensitive and selective quantification in complex matrices. | Retention time, precursor and product ion masses for specific detection. |

| LC-NMR | Structural elucidation of components in a mixture without isolation. | ¹H, ¹³C, and ¹⁹F NMR spectra for unambiguous structure determination. |

Environmental Impact and Safety Considerations in Laboratory Research Pertaining to 6,8 Difluoro 2 Tetralone

Degradation Pathways and Metabolite Identification in Model Environmental Systems

The carbon-fluorine bond is one of the strongest in organic chemistry, which often leads to significant persistence of fluorinated compounds in the environment. wikipedia.org Many polyfluoroalkyl substances (PFAS) are known as "forever chemicals" due to their resistance to degradation. wikipedia.orgnih.gov This high bond strength suggests that the fluorinated aromatic ring of 6,8-Difluoro-2-tetralone would be resistant to both biotic and abiotic degradation processes. The electron-withdrawing nature of fluorine atoms can also deactivate the aromatic ring towards oxidative metabolism. nih.gov

While the fluorinated portion of the molecule is expected to be recalcitrant, the tetralone core may be more susceptible to microbial degradation. Studies on the biodegradation of tetralin, the parent hydrocarbon of tetralone, have shown that some bacteria can initiate degradation through oxidation of the alicyclic or aromatic ring. researchgate.net In a model environmental system, it is plausible that microorganisms could hydroxylate the non-fluorinated positions of the aromatic ring or the aliphatic portion of the this compound molecule. Subsequent ring cleavage could then occur, although the presence of fluorine atoms might hinder the complete mineralization of the compound.

Potential degradation pathways for this compound could include:

Hydroxylation: Introduction of hydroxyl groups on the aromatic or aliphatic rings.

Oxidation: Oxidation of the ketone group or the aliphatic ring.

Dehalogenation: While less likely due to the strength of the C-F bond, enzymatic dehalogenation cannot be entirely ruled out under specific microbial conditions.

The identification of metabolites in model environmental systems would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the parent compound and its transformation products.

Ecotoxicological Research Methodologies (without specific results or hazards)

To understand the potential impact of this compound on ecosystems, a variety of standardized ecotoxicological research methodologies would be employed. aropha.com These tests are designed to assess the effects of a substance on a range of representative organisms from different trophic levels. aropha.commerieuxnutrisciences.com

Aquatic Ecotoxicity Testing: Standardized tests, such as those established by the Organisation for Economic Co-operation and Development (OECD), are commonly used to evaluate the effects of chemicals on aquatic organisms. aropha.com These include:

Acute toxicity to fish: The OECD 203 guideline exposes fish to the test substance for a short period (e.g., 96 hours) to determine the concentration that is lethal to 50% of the test population (LC50). aropha.com

Acute immobilization of daphnids: The OECD 202 test assesses the concentration of a substance that causes immobilization in 50% of the daphnid population over a 48-hour period (EC50). aropha.com

Algal growth inhibition: The OECD 201 test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (IC50). aropha.com

Terrestrial Ecotoxicity Testing: To assess the impact on terrestrial ecosystems, the following methodologies are often used:

Earthworm toxicity: The OECD 207 guideline exposes earthworms to the test substance in artificial soil to determine its toxicity. aropha.com

Seedling emergence and growth: The OECD 208 test evaluates the effects of a substance on the emergence and growth of various plant species. aropha.com

Microbial Toxicity Testing: The effect on microbial populations, which are crucial for nutrient cycling, can be assessed using methods like the OECD 209 test, which measures the inhibition of respiration in activated sludge. aropha.com

The following table outlines some of the common ecotoxicological testing methodologies:

| Test Method (OECD Guideline) | Organism | Endpoint | Environment |

|---|---|---|---|

| OECD 201 | Freshwater algae | Growth inhibition | Aquatic |

| OECD 202 | Daphnia magna (water flea) | Immobilization | Aquatic |

| OECD 203 | Fish | Acute toxicity (mortality) | Aquatic |

| OECD 207 | Earthworm | Acute toxicity (mortality) | Terrestrial |

| OECD 208 | Terrestrial plants | Seedling emergence and growth | Terrestrial |

| OECD 209 | Activated sludge microorganisms | Respiration inhibition | Aquatic (wastewater treatment) |

Academic Approaches to Risk Assessment and Mitigation Strategies for Laboratory Handling (general research methodologies)

The handling of any chemical compound in a laboratory setting requires a thorough risk assessment to ensure the safety of researchers. oregonstate.edu For a compound like this compound, where toxicological data may be limited, a precautionary approach is warranted.

Hazard Identification: The first step in risk assessment is to identify the potential hazards associated with the compound. This involves consulting Safety Data Sheets (SDS) for the compound or structurally similar compounds. caltech.edu Potential hazards could include skin and eye irritation, respiratory effects, and unknown long-term toxicity.

Exposure Assessment: This step evaluates the potential routes of exposure (inhalation, ingestion, skin contact) and the frequency and duration of that exposure for laboratory personnel.

Risk Characterization: This involves integrating the hazard and exposure information to estimate the probability of adverse health effects.

Mitigation Strategies: Based on the risk characterization, appropriate control measures are implemented to minimize exposure. These are typically hierarchical:

Elimination/Substitution: Using a less hazardous chemical if possible.